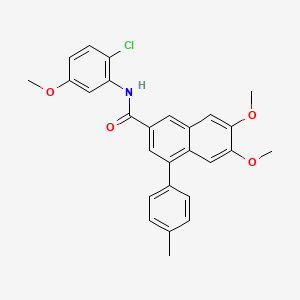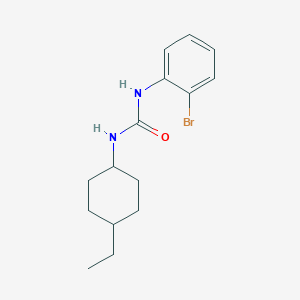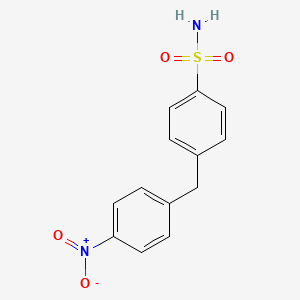
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide
Overview
Description
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide, also known as CDMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMB belongs to the class of naphthamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been shown to inhibit the NS3/4A protease of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. It also induces apoptosis and inhibits cell proliferation in cancer cells. Additionally, this compound inhibits the replication of the hepatitis C virus. Furthermore, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment. Furthermore, the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide. One direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Furthermore, the potential therapeutic applications of this compound need to be explored further, particularly in the areas of cancer and viral infections. Finally, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of novel therapeutics.
Scientific Research Applications
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
properties
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO4/c1-16-5-7-17(8-6-16)21-12-19(11-18-13-25(32-3)26(33-4)15-22(18)21)27(30)29-24-14-20(31-2)9-10-23(24)28/h5-15H,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFZKWADKIURKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=C(C=CC(=C4)OC)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-N-(3,5-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748421.png)
![2-chloro-N-[3-(4-fluorophenyl)propyl]benzamide](/img/structure/B4748426.png)
![10,10-dimethyl-5-[(4-nitrobenzyl)thio]-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748434.png)
![methyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748439.png)
![N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4748446.png)
![2-(benzylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4748463.png)
![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)

![3-amino-N-(2,5-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4748490.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)


![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)